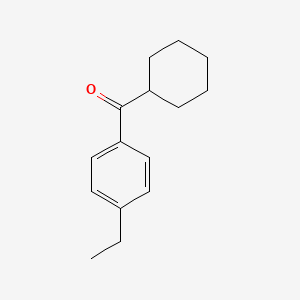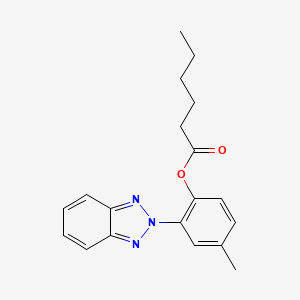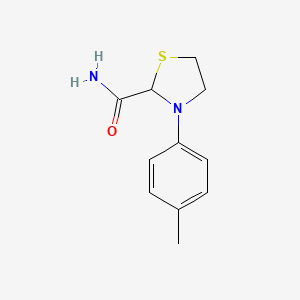![molecular formula C21H13Cl2IN2S2 B15009326 2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)
2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE is a complex organic compound that features a benzothiazole core, a dichlorophenylmethyl group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dichlorophenylmethyl Group: This step involves the reaction of the benzothiazole intermediate with 2,5-dichlorobenzyl chloride under basic conditions.
Formation of the Iodophenyl Methanimine: The final step involves the condensation of the benzothiazole derivative with 4-iodobenzaldehyde in the presence of a suitable base to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the substituent introduced, products could include brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the development of new drugs.
Industry
In industry, the compound could be used in the development of advanced materials. Its unique chemical properties may lend themselves to applications in electronics or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core and the imine linkage may play crucial roles in binding to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-BROMOPHENYL)METHANIMINE
- (E)-N-(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-CHLOROPHENYL)METHANIMINE
Uniqueness
The presence of the iodophenyl group in (E)-N-(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-(4-IODOPHENYL)METHANIMINE distinguishes it from its analogs. Iodine’s larger atomic size and higher electronegativity can significantly influence the compound’s reactivity and interaction with molecular targets, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C21H13Cl2IN2S2 |
|---|---|
Molecular Weight |
555.3 g/mol |
IUPAC Name |
N-[2-[(2,5-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-1-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C21H13Cl2IN2S2/c22-15-3-7-18(23)14(9-15)12-27-21-26-19-8-6-17(10-20(19)28-21)25-11-13-1-4-16(24)5-2-13/h1-11H,12H2 |
InChI Key |
QNVKJRWOXATCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodophenyl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15009245.png)
![(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15009255.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B15009257.png)
![1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15009272.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15009275.png)
![3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15009285.png)
![2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15009286.png)
![(2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B15009292.png)

![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B15009306.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)
